3-chloro-N-(1,3-dimethylbutyl)benzamide
Description
3-Chloro-N-(1,3-dimethylbutyl)benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzoyl ring and a branched alkyl group (1,3-dimethylbutyl) on the amide nitrogen. Benzamides are typically synthesized via reactions of substituted benzoyl chlorides with amines , and the bulky 1,3-dimethylbutyl group may influence steric and electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
3-chloro-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)7-10(3)15-13(16)11-5-4-6-12(14)8-11/h4-6,8-10H,7H2,1-3H3,(H,15,16) |
InChI Key |
WJDVCFCGAKDPPH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
3-Chloro-N-(3-chlorophenyl)benzamide (N3CP3CBA) :
- Structure : Two molecules in the asymmetric unit exhibit antiparallel N–H and C=O conformations. Dihedral angles between the benzoyl and aniline rings are 9.1° and 7.3°, with hydrogen bonds (N–H⋯O) forming molecular chains .
- Contrast : The 1,3-dimethylbutyl group in the target compound likely increases steric bulk, reducing planarity compared to N3CP3CBA’s near-coplanar aromatic rings.
3-Chloro-N-(2-fluorophenyl)benzamide :
- Polymorphism : Exhibits polymorphs (Forms IA, IB) influenced by weak interactions (C–H⋯O, C–H⋯F). The fluorine substituent enhances dipole interactions, affecting packing .
- Contrast : The target compound’s branched alkyl group may suppress polymorphism due to steric constraints, favoring a single stable conformation.
Coordination Chemistry
- 3-Chloro-N-(dialkylcarbamothioyl)benzamide Nickel Complex: Structure: Distorted square-planar geometry with S and O coordination. Crystal parameters: Monoclinic, $ P2_1/c $, $ V = 2700.7 \, \text{Å}^3 $, $ Z = 4 $ . Contrast: The 1,3-dimethylbutyl group in the target compound may hinder metal coordination due to steric bulk, unlike thioamide analogs that readily form complexes.
Pharmacological and Physicochemical Properties
- JNJ-63533054: Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide. Activity: Potent agonist (EC$_{50}$ = 16 nM) with blood-brain barrier (BBB) penetration, highlighting the impact of substituents on bioavailability .
3-Chloro-N,N-dimethylbenzamide :
Data Table: Key Comparisons
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